![molecular formula C7H7N3O B12848418 Furo[3,2-d]pyrimidine-2-methanamine](/img/structure/B12848418.png)
Furo[3,2-d]pyrimidine-2-methanamine
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Overview
Description
Furo[3,2-d]pyrimidine-2-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring, which imparts unique chemical and biological properties. The molecular formula of this compound is C7H7N3O, and it has a molecular weight of 149.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-d]pyrimidine-2-methanamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminopyrimidine with furfural in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-d]pyrimidine-2-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Furo[3,2-d]pyrimidine-2-methanamine has been investigated for its biological activities that could lead to the development of new antimicrobial and anticancer agents. Compounds with similar structures have shown promising results in inhibiting various pathogens and cancer cell lines. For instance, studies indicate that derivatives of furo[3,2-d]pyrimidine exhibit selective toxicity towards cancer cells while sparing normal cells, making them candidates for further development in cancer therapy .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific biological targets. Research has focused on its binding affinity to enzymes and receptors involved in disease pathways. For example, compounds derived from this structure have been shown to inhibit kinases associated with tumor growth and progression .
Pharmaceutical Development
Drug Design and Synthesis
The synthesis of this compound can be achieved through various chemical methods, including cyclization reactions that yield high purity products suitable for biological testing. The compound's structure allows for modifications that can enhance its pharmacological properties, such as increased solubility or improved metabolic stability .
Case Studies in Drug Development
Several studies have reported on the synthesis and evaluation of furo[3,2-d]pyrimidine derivatives. For instance, one study highlighted the synthesis of 5'-norcarbocyclic derivatives showing promising anticancer activity against HeLa cells with IC50 values ranging from 11 μM to 63 μM . These findings underline the potential of this compound as a scaffold for developing new therapeutic agents.
Electrocatalytic Applications
Recent advancements have explored the use of this compound in electrocatalytic processes. Research indicates that it can serve as a precursor for synthesizing spiro[furo[3,2-b]pyran-2,5'-pyrimidines], which are also pharmacologically active compounds. This electrocatalytic approach offers a green chemistry alternative for producing complex organic molecules efficiently .
Cosmetic Formulations
The compound's unique properties have led to investigations into its application in cosmetic formulations. Its potential as an active ingredient in skin care products is being explored due to its favorable safety profile and efficacy in promoting skin health. Studies suggest that formulations incorporating furo[3,2-d]pyrimidine derivatives can enhance skin hydration and provide protective effects against environmental stressors .
Mechanism of Action
The mechanism of action of Furo[3,2-d]pyrimidine-2-methanamine involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of protein kinases, which are essential enzymes involved in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison: Furo[3,2-d]pyrimidine-2-methanamine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting certain protein kinases, making it a promising candidate for anticancer drug development .
Biological Activity
Furo[3,2-d]pyrimidine-2-methanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fused ring system comprising a furan and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable scaffold for drug development. The molecular formula is C7H7N3O with a molecular weight of approximately 151.15 g/mol .
The biological activity of this compound primarily involves the inhibition of specific protein kinases, which are crucial for various cellular processes such as growth and differentiation. By targeting these kinases, the compound can disrupt signaling pathways that promote cancer cell proliferation and survival. Notably, it has shown potential in inducing apoptosis in cancer cells through mechanisms that include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Induction of Apoptosis : It activates caspases that lead to programmed cell death .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
U87MG (glioblastoma) | 4.4 | Induction of apoptosis |
MCF-7 (breast cancer) | 0.035 | Cell cycle arrest |
A549 (lung carcinoma) | 0.25 | Caspase activation |
The compound's potency varies across different types of cancer cells, indicating its potential as a broad-spectrum anticancer agent .
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It demonstrates activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Structure-Activity Relationship (SAR)
The SAR studies have provided insights into how modifications to the Furo[3,2-d]pyrimidine structure can enhance its biological activity:
- Substituents on the Pyrimidine Ring : Alterations at specific positions can improve potency against targeted kinases.
- Furan Ring Modifications : Changes can affect solubility and bioavailability, influencing therapeutic efficacy .
Study on Anticancer Efficacy
In a study published in 2021, derivatives of this compound were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, with IC50 values significantly lower than those observed for standard chemotherapeutics like doxorubicin .
Investigation of Kinase Inhibition
A recent investigation focused on the inhibitory effects of this compound on various kinases involved in cancer signaling pathways. The study found that the compound effectively inhibited key kinases such as CDK4/6 and PI3K, which are pivotal in tumor growth and survival .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
furo[3,2-d]pyrimidin-2-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-3-7-9-4-6-5(10-7)1-2-11-6/h1-2,4H,3,8H2 |
InChI Key |
YIXJFGGXVLCENQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CN=C(N=C21)CN |
Origin of Product |
United States |
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